[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol
Description
[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol is a bicyclic compound featuring a cyclopentene ring substituted with an aminomethyl group and a hydroxymethyl moiety. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol (calculated). The compound’s unique structure—combining a strained cyclopentene ring, a primary amine, and a hydroxyl group—renders it highly versatile in synthetic chemistry, particularly in pharmaceutical applications. The aminomethyl group facilitates nucleophilic reactions, while the hydroxymethyl moiety enhances solubility in polar solvents .
Notably, its hydrochloride derivative (CAS: 1909336-69-1) is commercially available for research and development, underscoring its utility in medicinal chemistry as a precursor for drug candidates .
Properties
IUPAC Name |
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7(6-9)3-1-2-4-7/h1-2,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLMJOZJBIMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopent-3-en-1-one derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The compound exhibits several notable chemical properties that facilitate its application in various fields:
- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction : Capable of being reduced to saturated derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : Participates in substitution reactions where the hydroxyl or amino groups can be replaced by other functional groups.
Chemistry
- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for the formation of novel compounds through various chemical reactions.
- Study of Reactivity : Researchers investigate its potential to form new derivatives that can lead to advancements in organic chemistry .
Biology
- Biological Activity : The compound is being studied for its interactions with biomolecules, which may lead to significant biological effects. Its structural features suggest potential interactions that could be exploited for therapeutic purposes.
- Mechanism of Action : The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function and activity.
Medicine
- Drug Development : this compound is explored as a precursor for drug development, particularly in creating compounds with antineoplastic properties. Its derivatives have shown promise in inhibiting cancer cell growth in preliminary studies .
- Therapeutic Properties : The compound's unique structure may provide avenues for developing new therapeutic agents targeting specific diseases .
Industry
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance in applications such as coatings, adhesives, and pharmaceuticals .
- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymeric materials, enhancing their properties and functionalities for various applications .
Case Studies
Mechanism of Action
The mechanism by which [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function
Comparison with Similar Compounds
Compound A : [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol
- Structure: Replaces the aminomethyl group with a methoxymethyl group.
- Molecular Formula : C₈H₁₄O₂ (MW: 142.2 g/mol).
- Key Differences :
Compound B : {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol Hydrochloride
- Structure: Incorporates a phenyl group on the aminomethyl moiety.
- Molecular Formula: C₁₃H₁₆ClNO (MW: 237.73 g/mol).
- The bulky aromatic ring may sterically hinder interactions in enzyme-binding sites .
Compound C : {1-[(Methylamino)methyl]cyclopentyl}methanol
- Structure: Features a methylamino group instead of aminomethyl.
- Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol).
- Key Differences: The secondary amine (methylamino) exhibits weaker basicity than a primary amine, altering reactivity in alkylation or acylation reactions. Enhanced steric shielding around the nitrogen may reduce hydrogen-bonding capacity .
Analogs with Different Core Rings
Compound D : (3-Amino-1-benzylpiperidin-3-yl)methanol
- Structure : Piperidine ring instead of cyclopentene; benzyl substitution.
- Molecular Formula : C₁₃H₂₀N₂O (MW: 220.31 g/mol).
- Key Differences: The six-membered piperidine ring confers greater conformational flexibility.
Compound E : 1-(Aminomethyl)-cyclohexane Acetic Acid (Gabapentin)
- Structure: Cyclohexane ring with aminomethyl and acetic acid groups.
- Molecular Formula: C₉H₁₇NO₂ (MW: 171.24 g/mol).
- Key Differences: The acetic acid moiety increases hydrophilicity, making Gabapentin highly water-soluble. Clinical use in neuropathic pain contrasts with the precursor role of this compound .
Biological Activity
[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological systems, leading to various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of an aminomethyl group attached to a cyclopentene ring, which contributes to its reactivity and biological interactions. It serves as a versatile building block in organic synthesis and is studied for its potential as a precursor in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures can display significant antibacterial properties against Gram-positive and Gram-negative bacteria. The aminomethyl group may enhance interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.
- Antitumor Potential : There is evidence suggesting that derivatives of cyclopentene compounds may possess antitumor activity. These compounds can interfere with cancer cell proliferation by inducing apoptosis or inhibiting key metabolic pathways involved in tumor growth .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The aminomethyl group can interact with various enzymes, potentially acting as an inhibitor. This interaction may alter enzyme activity, affecting metabolic pathways critical for cell survival and proliferation .
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, leading to downstream effects that can modulate cellular responses such as inflammation or apoptosis .
Research Findings
A review of recent literature provides insights into the biological activities associated with this compound:
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study 1 : A study on cyclopropane derivatives indicated their effectiveness in inhibiting enzymes linked to cancer metabolism. The findings suggest that similar structures could be explored for their potential antitumor properties .
- Case Study 2 : Research into aminocyclopropane derivatives revealed promising results in antimicrobial assays, indicating that modifications to the cyclopentene structure could enhance efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
